molecular formula C18H24N2O2 B10943450 (2E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]prop-2-en-1-one

(2E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]prop-2-en-1-one

Cat. No.: B10943450
M. Wt: 300.4 g/mol
InChI Key: RBTMWDGMXBNKRG-MDZDMXLPSA-N
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Description

(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)AMINO]-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines a methoxyphenyl group and an azabicyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the methoxyphenyl group, followed by the introduction of the azabicyclooctyl group through a series of reactions. The final step involves the formation of the propenone linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other propenone derivatives and azabicyclooctyl-containing molecules. Examples are:

  • (E)-1-(4-HYDROXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE
  • (E)-1-(4-CHLOROPHENYL)-3-[(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINO]-2-PROPEN-1-ONE

Uniqueness

What sets (E)-1-(4-METHOXYPHENYL)-3-[(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)AMINO]-2-PROPEN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino]prop-2-en-1-one

InChI

InChI=1S/C18H24N2O2/c1-20-15-5-6-16(20)12-14(11-15)19-10-9-18(21)13-3-7-17(22-2)8-4-13/h3-4,7-10,14-16,19H,5-6,11-12H2,1-2H3/b10-9+

InChI Key

RBTMWDGMXBNKRG-MDZDMXLPSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)N/C=C/C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2CCC1CC(C2)NC=CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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